Cas no 1260675-29-3 (2-(4-Bromo-3-methylphenyl)pyrrolidine)

2-(4-Bromo-3-methylphenyl)pyrrolidine is a brominated pyrrolidine derivative featuring a substituted phenyl ring, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both bromine and methyl functional groups on the aromatic ring allows for selective further functionalization, making it valuable in pharmaceutical and agrochemical research. Its pyrrolidine core contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry applications. The compound’s well-defined structure and reactivity profile facilitate its use in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic systems. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
2-(4-Bromo-3-methylphenyl)pyrrolidine structure
1260675-29-3 structure
Product Name:2-(4-Bromo-3-methylphenyl)pyrrolidine
CAS No:1260675-29-3
MF:C11H14BrN
MW:240.139562129974
MDL:MFCD11848579
CID:4583296
PubChem ID:53403625
Update Time:2025-10-21

2-(4-Bromo-3-methylphenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-BROMO-3-METHYLPHENYL)PYRROLIDINE
    • Y12427
    • Z1966398116
    • 2-(4-Bromo-3-methylphenyl)pyrrolidine
    • MDL: MFCD11848579
    • Inchi: 1S/C11H14BrN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3
    • InChI Key: JFLBFTBAXZNXHS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C)C1CCCN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12

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Additional information on 2-(4-Bromo-3-methylphenyl)pyrrolidine

Comprehensive Analysis of 2-(4-Bromo-3-methylphenyl)pyrrolidine (CAS No. 1260675-29-3): Properties, Applications, and Research Insights

2-(4-Bromo-3-methylphenyl)pyrrolidine (CAS No. 1260675-29-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated pyrrolidine derivative features a unique structural motif combining a pyrrolidine ring with a 4-bromo-3-methylphenyl substituent, making it valuable for diverse synthetic applications. Researchers frequently search for "2-(4-Bromo-3-methylphenyl)pyrrolidine synthesis" or "CAS 1260675-29-3 applications," reflecting its growing importance in drug discovery and functional material design.

The compound's molecular structure (C11H14BrN) offers excellent opportunities for further functionalization, particularly in cross-coupling reactions facilitated by the bromine substituent. Recent studies highlight its role as a precursor for kinase inhibitors and neurotransmitter analogs, aligning with current trends in targeted cancer therapies and CNS drug development. Analytical techniques like HPLC purification and NMR characterization are essential for ensuring the compound's purity, as emphasized in recent publications on "pyrrolidine derivative analysis."

From a commercial perspective, 2-(4-Bromo-3-methylphenyl)pyrrolidine is available in research quantities with typical purity grades ranging from 95% to 99%. Storage recommendations suggest keeping the compound under inert atmosphere at -20°C to maintain stability. The growing demand for "custom pyrrolidine derivatives" in medicinal chemistry underscores its potential as a building block for novel small molecule drugs and bioconjugates.

Recent patent literature reveals innovative applications of this compound in photoactive materials and catalytic systems. Its electron-rich pyrrolidine nitrogen enables coordination with transition metals, making it relevant for emerging technologies in organic electronics. Environmental considerations regarding brominated compounds have prompted studies on its biodegradation pathways, addressing sustainability concerns in chemical research.

The pharmacological profile of 2-(4-Bromo-3-methylphenyl)pyrrolidine derivatives shows promising interactions with GPCR targets, particularly in neurological disorders. This aligns with current industry focus on blood-brain barrier permeable compounds for treating neurodegenerative diseases. Quality control protocols for this compound typically include residual solvent analysis and heavy metal screening to meet regulatory standards for preclinical research materials.

In material science applications, researchers have explored its incorporation into conducting polymers and liquid crystal formulations. The compound's rigid aromatic system combined with the flexible pyrrolidine ring creates unique mesomorphic properties. These developments respond to market demands for "advanced functional materials" and "smart chemical components" in optoelectronic devices.

Safety data indicates that standard laboratory precautions (gloves, eye protection) are sufficient for handling 2-(4-Bromo-3-methylphenyl)pyrrolidine. The compound's structure-activity relationships continue to be investigated through computational modeling approaches, with particular interest in its conformational flexibility and electronic properties. These studies contribute to the growing database of pyrrolidine-based pharmacophores used in modern drug design.

Future research directions may explore its potential in asymmetric synthesis as a chiral auxiliary or in biocatalytic transformations. The compound's versatility makes it a subject of ongoing investigation in both academic and industrial settings, particularly for projects requiring tailored heterocyclic scaffolds. Analytical challenges in characterizing trace impurities in batches have led to improved LC-MS methodologies specific to this class of compounds.

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